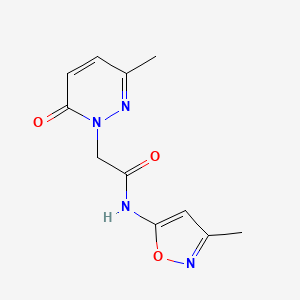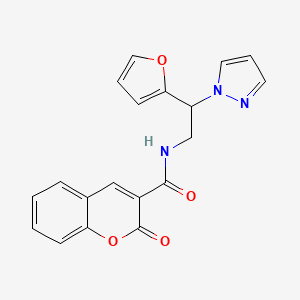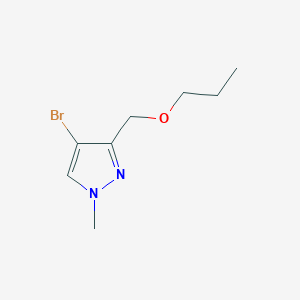![molecular formula C21H17ClN4O3 B2578828 3-bencil-N-(4-clorofenil)-5-metil-2,4-dioxo-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida CAS No. 921854-45-7](/img/structure/B2578828.png)
3-bencil-N-(4-clorofenil)-5-metil-2,4-dioxo-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
El andamiaje de piridopirimidina ha sido estudiado ampliamente por su potencial en la terapia contra el cáncer. La estructura única de este compuesto puede contribuir a su actividad contra las células cancerosas. Los investigadores han investigado sus efectos sobre la proliferación celular, la apoptosis y la regulación del ciclo celular. Se necesitan estudios adicionales para dilucidar sus mecanismos precisos y evaluar su eficacia contra tipos específicos de cáncer .
Inhibición de PARP
Los inhibidores de la poli(ADP-ribosa) polimerasa (PARP) han ganado prominencia en el tratamiento del cáncer. Los grupos bencilo y carboxamida del compuesto sugieren una posible actividad inhibitoria de PARP. Investigar su afinidad de unión y selectividad para las enzimas PARP podría proporcionar información valiosa para el desarrollo de fármacos .
Actividad Antituberculosa
Dada la necesidad urgente de nuevos agentes antituberculosos, es crucial explorar andamiajes novedosos. El núcleo de piridopirimidina ha mostrado promesa contra Mycobacterium tuberculosis. Los investigadores deben evaluar la actividad de este compuesto, especialmente considerando su sustituyente clorofenilo, que puede mejorar sus efectos antimicobacterianos .
Aplicaciones Antimicrobianas
Las piridopirimidinas se han investigado como posibles agentes antimicrobianos. La estructura única del compuesto podría contribuir a sus propiedades antibacterianas o antifúngicas. Los investigadores deben explorar su actividad contra patógenos específicos y evaluar su potencial para combatir cepas resistentes a los medicamentos .
Potencial Antiinflamatorio
La presencia de un grupo carboxamida sugiere que este compuesto podría modular las vías inflamatorias. Los estudios preclínicos podrían evaluar sus efectos sobre la producción de citoquinas, la respuesta inmune y las enfermedades relacionadas con la inflamación .
Modelado Molecular y Diseño de Fármacos
Los enfoques computacionales, como el acoplamiento molecular y las simulaciones de dinámica, pueden predecir las interacciones del compuesto con las proteínas diana. Los investigadores pueden usar estas ideas para diseñar derivados con propiedades farmacológicas mejoradas .
Mecanismo De Acción
Target of action
The compound is a derivative of pyrrolo[3,2-d]pyrimidine, a class of compounds known to have biological activity . .
Mode of action
Many pyrrolo[3,2-d]pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Protein kinases, which are potential targets of pyrrolo[3,2-d]pyrimidine derivatives, are involved in numerous cellular pathways, including those regulating cell growth and survival .
Result of action
Inhibitors of protein kinases can affect cell growth and survival, and have potential as anticancer agents .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes such as CDK2, a key player in cell cycle regulation . The nature of these interactions is primarily inhibitory, with the compound acting as a competitive inhibitor of the enzyme .
Cellular Effects
In terms of cellular effects, 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has been shown to have significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed to have long-term effects on cellular function, particularly in terms of cell cycle progression and apoptosis induction within HCT cells .
Propiedades
IUPAC Name |
3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-25-12-16(19(27)23-15-9-7-14(22)8-10-15)17-18(25)20(28)26(21(29)24-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZDKJWRCUOKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2578745.png)
![4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B2578746.png)
![2-chloro-N-{1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}propanamide](/img/structure/B2578747.png)



![N-(2-chlorobenzyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2578752.png)
![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)


![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)
![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)


